![molecular formula C14H24O B13237308 2,2,4-Trimethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13237308.png)
2,2,4-Trimethyl-7-oxaspiro[5.6]dodec-9-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyl-7-oxaspiro[5.6]dodec-9-ene is a chemical compound with the molecular formula C14H24O. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-7-oxaspiro[5.6]dodec-9-ene typically involves the reaction of specific starting materials under controlled conditions. One common method involves the use of a cyclization reaction where a precursor compound undergoes intramolecular cyclization to form the spiro structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve high yields and purity of the compound. The industrial methods are designed to be efficient and cost-effective, ensuring the compound can be produced in large quantities for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trimethyl-7-oxaspiro[5.6]dodec-9-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Applications De Recherche Scientifique
2,2,4-Trimethyl-7-oxaspiro[5.6]dodec-9-ene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethyl-7-oxaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2,2,4-Trimethyl-7-oxaspiro[5.6]dodec-9-ene include:
- 2,2-dimethyl-7-oxaspiro[5.6]dodec-9-ene
- 3,3-dimethyl-7-oxaspiro[5.6]dodec-9-ene
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of three methyl groups at the 2, 2, and 4 positions. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C14H24O |
|---|---|
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
2,4,4-trimethyl-7-oxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C14H24O/c1-12-9-13(2,3)11-14(10-12)7-5-4-6-8-15-14/h4,6,12H,5,7-11H2,1-3H3 |
Clé InChI |
YVKLFXOXYUSDLI-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC2(C1)CCC=CCO2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


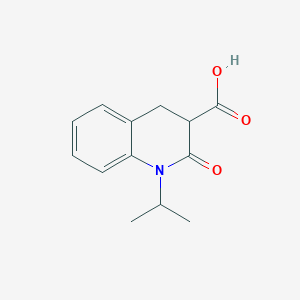
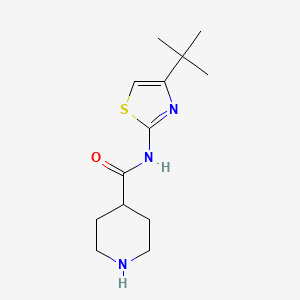
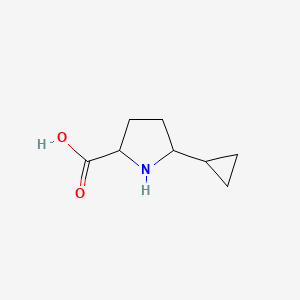
amine](/img/structure/B13237236.png)
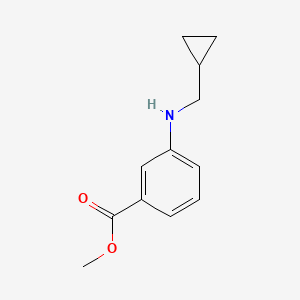
![2-[2-Chloro-1-(2-chloroethyl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13237256.png)
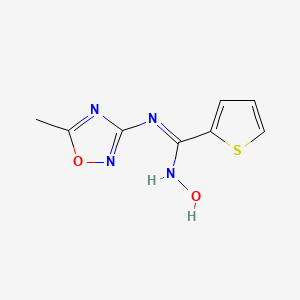
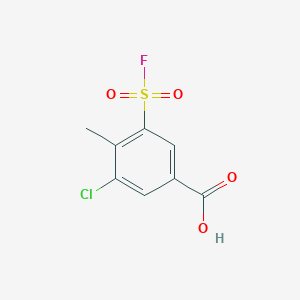
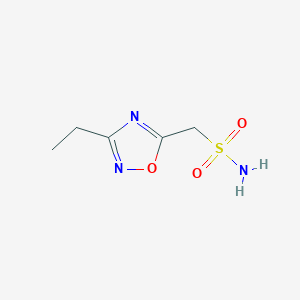

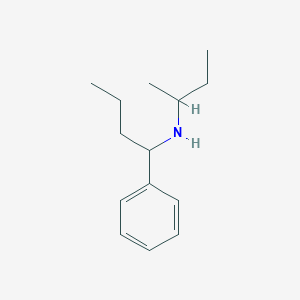
![4-[1-(3-fluorophenyl)ethyl]-1H-imidazole hydrochloride](/img/structure/B13237306.png)
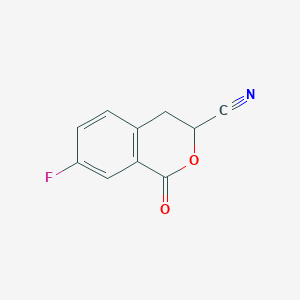
![3-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13237310.png)
